molecular formula C16H12BrF2NO2 B14765371 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one

6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one

Katalognummer: B14765371
Molekulargewicht: 368.17 g/mol
InChI-Schlüssel: YPUWFXPFGBXDSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to the indolin-2-one core, which contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of bromine, fluorine, and methoxybenzyl groups in 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one makes it unique compared to other indole derivatives. These substituents contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C16H12BrF2NO2

Molekulargewicht

368.17 g/mol

IUPAC-Name

6-bromo-3,3-difluoro-1-[(4-methoxyphenyl)methyl]indol-2-one

InChI

InChI=1S/C16H12BrF2NO2/c1-22-12-5-2-10(3-6-12)9-20-14-8-11(17)4-7-13(14)16(18,19)15(20)21/h2-8H,9H2,1H3

InChI-Schlüssel

YPUWFXPFGBXDSP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C(C2=O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.